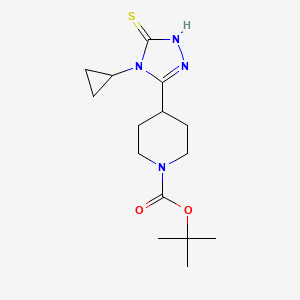

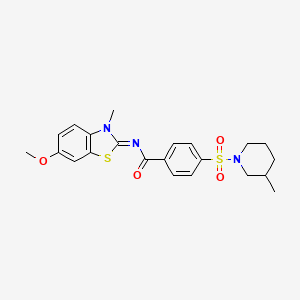

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

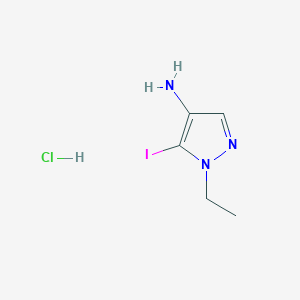

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.

BenchChem offers high-quality N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Anxiolytic Properties : Benzo[d]imidazo[2,1-b]thiazoles have been investigated as non-sedative anxiolytics, offering potential therapeutic benefits for anxiety disorders .

- Anticancer Agents : Certain derivatives of benzo[d]imidazo[2,1-b]thiazoles exhibit powerful anticancer activity, making them promising candidates for cancer treatment .

- PET Imaging Probes : These compounds have been explored as PET imaging probes for detecting β-amyloid plaques in the brains of Alzheimer’s patients .

- Kinase Inhibition : Some benzo[d]imidazo[2,1-b]thiazoles act as kinase inhibitors, which could have implications in targeted cancer therapies .

- Antimicrobial Activity : Certain derivatives also demonstrate antimicrobial properties, potentially aiding in the fight against infections .

Neurobiology and Nerve Function

Benzo[d]oxazole derivatives, another class of heterocycles, have their own set of applications:

- Treatment of Nerve Function Loss : Benzo[d]oxazole derivatives have been studied for their potential in treating interval loss of nerve function .

Synthetic Chemistry and Green Methods

The synthesis of benzo[d]imidazo[2,1-b]thiazoles and related compounds has attracted significant interest. Notably, a catalyst-free microwave-assisted procedure has been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazoles in green media. This method provides rapid access to functionalized compounds under mild transition-metal-free conditions, expanding the repertoire of heterocyclic chemistry reactions .

Organic Synthesis

Researchers have explored heteroannulation reactions of 2-aminobenzothiazoles with a-bromoketones, leading to the synthesis of benzo[d]imidazo[2,1-b]thiazoles. Iron-catalyzed protocols and other elegant methodologies have been reported, emphasizing the importance of these compounds in drug discovery and organic synthesis .

Antibacterial and Cytotoxic Activities

Derivatives of 6-bromobenzo[d]thiazol-2(3H)-one, a related compound, have been synthesized and evaluated for their cytotoxic and antibacterial properties. These studies contribute to our understanding of the biological activities associated with this class of molecules .

Solubility and Reaction Media

Compounds in polar solvents, including water, can more efficiently absorb microwave energy. Researchers have used isopropyl alcohol (IPA) as a polar protic organic co-solvent to solubilize organic compounds in water, facilitating efficient product generation .

Propriétés

IUPAC Name |

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S2/c1-15-5-4-12-25(14-15)31(27,28)18-9-6-16(7-10-18)21(26)23-22-24(2)19-11-8-17(29-3)13-20(19)30-22/h6-11,13,15H,4-5,12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICMSIAREFKYBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

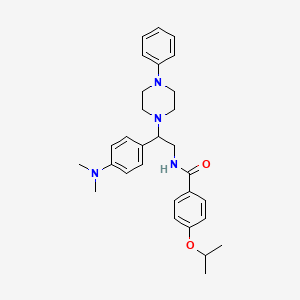

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422562.png)

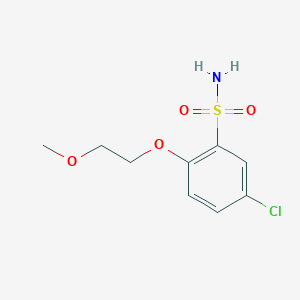

![2-((4-bromobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2422564.png)

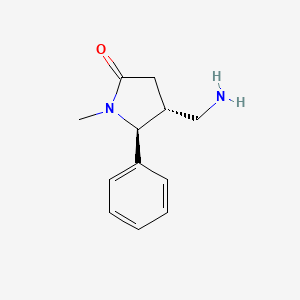

![2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2422568.png)